1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1695762-37-8
VCID: VC2599073
InChI: InChI=1S/C7H12ClN3/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4H2,1-3H3
SMILES: CC(C)(C)N1C(=NC=N1)CCl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

CAS No.: 1695762-37-8

Cat. No.: VC2599073

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole - 1695762-37-8

Specification

CAS No. 1695762-37-8
Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 1-tert-butyl-5-(chloromethyl)-1,2,4-triazole
Standard InChI InChI=1S/C7H12ClN3/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4H2,1-3H3
Standard InChI Key HQKZWTJJXLUHIU-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=NC=N1)CCl
Canonical SMILES CC(C)(C)N1C(=NC=N1)CCl

Introduction

Chemical Structure and Properties

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole has the molecular formula C₇H₁₂ClN₃ and CAS number 1695762-37-8. The structure consists of a 1,2,4-triazole heterocyclic core with three nitrogen atoms at positions 1, 2, and 4, with a tert-butyl substituent at N1 and a chloromethyl group at C5. This arrangement creates a molecule with unique chemical and physical properties that distinguish it from other triazole derivatives.

The physical properties of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole can be estimated by examining related compounds. For instance, 5-chloromethyl-1-methyl-1H- triazole has a predicted boiling point of 255.3±42.0°C, a density of 1.36±0.1 g/cm³, and a predicted pKa of 2.44±0.10 . Given the larger tert-butyl substituent in our compound of interest, we would expect:

  • Higher molecular weight (187.65 g/mol compared to 131.56 g/mol for the methyl analog)

  • Higher boiling point due to increased molecular weight

  • Lower water solubility due to the hydrophobic tert-butyl group

  • Good solubility in common organic solvents such as dichloromethane, chloroform, and ethanol

Table 1. Physical and Chemical Properties of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

PropertyValueNote
Molecular FormulaC₇H₁₂ClN₃-
Molecular Weight187.65 g/molCalculated based on atomic weights
Physical StateSolid at room temperatureBased on similar triazole compounds
AppearanceWhite to off-white crystalline solidTypical for similar triazole derivatives
CAS Number1695762-37-8
Estimated Boiling Point>260°CHigher than related methyl-substituted analogs
SolubilitySoluble in most organic solvents; limited water solubilityBased on lipophilic character
Estimated pKa~2.3-2.5Based on similar triazole structures

Synthesis Methods

Several synthetic routes can be employed to prepare 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole, drawing from established methodologies for related triazole compounds.

Cyclization Methods

Alternative synthetic approaches might utilize direct cyclization methods:

  • Reaction of tert-butylhydrazine with chloroacetamide followed by cyclization with a suitable formylating agent

  • Formation of the triazole ring through cyclization of a suitably substituted amidrazone

A general synthetic procedure for 1,2,4-triazoles involves the reaction of formic ether, hydrazine hydrate, and ammonium salt in a high-pressure reaction kettle, followed by crystallization from ethanol . This method could potentially be adapted for the synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole by using suitable starting materials.

Chemical Reactivity

The reactivity of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole is determined by both the 1,2,4-triazole heterocycle and the chloromethyl functional group, with modifications in behavior due to the presence of the tert-butyl group.

Reactions at the Chloromethyl Group

The chloromethyl group in 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole serves as an excellent electrophilic site for nucleophilic substitution reactions:

  • Nucleophilic Substitution: The chloromethyl group readily undergoes SN2 reactions with various nucleophiles:

    • Reaction with amines to form aminomethyl derivatives

    • Reaction with thiols to form sulfide derivatives, which have shown significant antifungal and antibacterial activities in related triazole compounds

    • Reaction with alcohols to form ether derivatives

    • Reaction with azides to form azidomethyl derivatives that can be further reduced to aminomethyl compounds

  • Elimination: Under strongly basic conditions, elimination reactions may occur, although these are less common than substitution reactions.

These reactions are particularly valuable in medicinal chemistry for creating libraries of compounds with diverse functional groups to explore structure-activity relationships.

Reactions Involving the Triazole Ring

The 1,2,4-triazole ring in this compound can participate in various reactions:

  • Metal Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions to form complexes, which may have applications in catalysis and materials science.

  • Hydrogen Bonding: The triazole nitrogens act as hydrogen bond acceptors in supramolecular assemblies and interactions with biological targets.

  • Tautomerization: Although limited by the N1 substitution, the triazole ring can exhibit tautomerism in certain conditions, affecting its reactivity patterns.

Influence of the tert-Butyl Group

The tert-butyl group at N1 significantly influences the compound's reactivity:

  • Steric Hindrance: The bulky tert-butyl group provides steric protection to the N1 position, potentially affecting the approach of reagents to the triazole ring and the conformation of the molecule.

  • Electronic Effects: As an electron-donating group, the tert-butyl substituent alters the electron distribution in the triazole ring, which can affect its reactivity toward electrophiles and nucleophiles.

  • Solubility Effects: The tert-butyl group enhances lipophilicity, which can influence solubility in various reaction media and affect reaction outcomes.

Table 2. Key Chemical Reactions of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

Reaction TypeReagentsProductsPotential Applications
Nucleophilic SubstitutionPrimary/Secondary Amines1-tert-butyl-5-(aminomethyl)-1H-1,2,4-triazolesMedicinal chemistry, bioactive compounds
Nucleophilic SubstitutionThiols1-tert-butyl-5-(thiomethyl)-1H-1,2,4-triazolesAntifungal agents, coordination chemistry
Nucleophilic SubstitutionAlcohols/Alkoxides1-tert-butyl-5-(alkoxymethyl)-1H-1,2,4-triazolesPreparation of ethers with modified properties
Nucleophilic SubstitutionAzides1-tert-butyl-5-(azidomethyl)-1H-1,2,4-triazolesClick chemistry precursors, bioorthogonal chemistry
Metal CoordinationMetal saltsMetal-triazole complexesCatalysis, material science applications
OxidationOxidizing agentsCarbonyl derivativesSynthesis of aldehydes or carboxylic acids
Biological ActivityPotential MechanismsEvidence from Related Compounds
AntifungalInhibition of ergosterol biosynthesis, disruption of fungal membrane integrityMany 1,2,4-triazole derivatives show strong antifungal activity
AntibacterialCell wall disruption, enzyme inhibition, DNA synthesis interference4-Amino-5-aryl-4H-1,2,4-triazole derivatives exhibit antibacterial properties
AnticancerDNA replication inhibition, cell cycle disruption, enzyme inhibition3-Amino-5-sulfanyl-1,2,4-triazole derivatives show cytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory mediators, COX/LOX inhibitionReported for various 1,2,4-triazole derivatives

Applications in Research and Industry

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole has potential applications across multiple fields, leveraging its unique structural features and reactivity profile.

Medicinal Chemistry Applications

In medicinal chemistry, this compound can serve as:

  • Building Block: The compound functions as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly those targeting fungal or bacterial infections .

  • Lead Compound: With appropriate modifications, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole could serve as a lead compound for drug discovery programs focused on antimicrobial or anticancer agents.

  • Pharmacophore: The 1,2,4-triazole core represents an important pharmacophore in medicinal chemistry, with the chloromethyl group offering a point for introducing diverse functionalities to optimize biological activity.

The potential for developing hybrid molecules combining 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole with other bioactive scaffolds is particularly promising, given the success of similar approaches with triazole-containing compounds .

Agrochemical Applications

Given the established antifungal and antibacterial properties of many 1,2,4-triazole derivatives, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole might find applications in agrochemistry:

  • Fungicides: The compound could serve as a precursor for agricultural fungicides, potentially addressing resistance issues in current antifungal agents.

  • Plant Growth Regulators: Some triazole derivatives function as plant growth regulators by inhibiting gibberellin biosynthesis, suggesting another potential application area.

  • Crop Protection: The reactive chloromethyl group allows for the introduction of functional groups that might confer specific properties beneficial for crop protection.

Materials Science Applications

In materials science, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole could contribute to:

  • Coordination Chemistry: The nitrogen atoms in the triazole ring can coordinate with metal ions, potentially leading to applications in metal-organic frameworks (MOFs), catalysis, or sensing technologies.

  • Polymer Chemistry: The chloromethyl group provides a reactive handle for polymerization or attachment to polymeric materials, potentially creating functional polymers with specific properties.

  • Surface Modification: The compound could be used for the functionalization of surfaces to create materials with antimicrobial properties or other desirable characteristics.

Synthetic Intermediates

As a synthetic intermediate, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole offers several advantages:

  • Versatile Reactivity: The chloromethyl group provides a versatile handle for introducing diverse functionalities through straightforward substitution reactions.

  • Selective Functionalization: The presence of the tert-butyl group at N1 effectively blocks that position, allowing selective reactions at other sites in the molecule.

  • Scaffold Building: The compound can serve as a scaffold for building more complex heterocyclic systems, potentially including fused ring systems with unique properties.

Table 4. Applications of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole Across Different Fields

FieldApplicationsKey Enabling Features
Medicinal ChemistryAntimicrobial agents, anticancer compounds, enzyme inhibitors1,2,4-triazole pharmacophore, reactive chloromethyl group, lipophilic tert-butyl group
AgrochemistryFungicides, plant growth regulators, crop protection agentsStructural relationship to known agrochemicals, potential for biological activity
Materials ScienceCoordination polymers, functional materials, surface coatingsMetal-binding capability, reactive chloromethyl group
Synthetic ChemistryBuilding blocks, intermediates, scaffold diversificationSelective functionalization capability, versatile reactivity

Comparison with Similar Compounds

To better understand the unique properties of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole, it is instructive to compare it with structurally related compounds.

5-Chloro-1-methyl-1H-1,2,4-triazole

5-Chloro-1-methyl-1H-1,2,4-triazole (CAS: 56616-99-0) differs from our compound of interest in two key ways :

  • It has a methyl group at N1 instead of a tert-butyl group

  • It has a chloro substituent directly attached to C5, rather than a chloromethyl group

These differences result in:

  • Lower molecular weight (117.54 g/mol vs. 187.65 g/mol)

  • Different steric profile (smaller N1 substituent)

  • Different reactivity pattern (direct C-Cl vs. CH₂-Cl)

  • Likely higher water solubility due to reduced lipophilicity

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole (CAS: 153851-72-0) is more closely related to our compound, differing only in the N1 substituent (methyl vs. tert-butyl) . This results in:

  • Lower molecular weight (131.56 g/mol vs. 187.65 g/mol)

  • Higher water solubility due to the smaller, less hydrophobic N1 substituent

  • Similar reactivity at the chloromethyl group

  • Potentially different biological activity profiles due to differences in lipophilicity and steric bulk

3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

This positional isomer, with the tert-butyl group at C3 rather than N1, would exhibit significant differences in :

Comparison with Compounds from Other Chemical Classes

The unique combination of the 1,2,4-triazole core with tert-butyl and chloromethyl substituents in 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole distinguishes it from compounds in other chemical classes. This specificity is particularly important in applications where precise structural features are required for activity, such as in targeted medicinal chemistry or materials science applications.

Table 5. Comparison of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole with Related Compounds

CompoundKey Structural DifferencesImpact on Properties and Applications
5-Chloro-1-methyl-1H-1,2,4-triazoleMethyl at N1 (vs. tert-butyl); direct Cl at C5 (vs. CH₂Cl)Different reactivity pattern, higher water solubility, altered biological profile
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazoleMethyl at N1 (vs. tert-butyl)Similar reactivity at chloromethyl group, higher water solubility, different steric profile
3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazoletert-butyl at C3 (vs. N1)Different electronic properties, free NH at N1, altered three-dimensional structure
1-tert-butyl-5-(chloromethyl)-1H-1,2,3-triazole1,2,3-triazole core (vs. 1,2,4-triazole)Different electronic distribution, altered biological targeting, different synthetic accessibility

Future Research Directions

Research on 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole continues to evolve, with several promising avenues for future investigation.

Medicinal Chemistry and Drug Discovery

Future research could focus on:

  • Comprehensive SAR Studies: Systematic evaluation of the biological activities of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole derivatives against fungal pathogens, bacterial strains, and cancer cell lines to establish detailed structure-activity relationships.

  • Mechanism of Action Investigations: Exploration of the molecular mechanisms underlying any observed biological activities using proteomic, genomic, and computational approaches.

  • Hybrid Molecules: Development of hybrid compounds incorporating 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole with other bioactive scaffolds, similar to the successful clinafloxacin-triazole hybrids that showed potent antimicrobial properties .

  • Targeted Drug Delivery Systems: Utilization of the compound's reactive chloromethyl group for attachment to drug delivery vehicles or development of prodrug strategies.

Synthetic Methodology Development

Advances in synthetic methodology could include:

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole, possibly adapting the two-stage one-pot strategy described for related compounds .

  • Regioselective Functionalization: Exploration of methods for selective functionalization of the triazole ring at positions other than the chloromethyl site.

  • Scale-Up Production: Optimization of synthetic processes for larger-scale production, potentially using flow chemistry or other continuous manufacturing approaches.

Materials Science Applications

Potential research directions in materials science include:

  • Coordination Chemistry: Investigation of the metal-binding properties of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole and its derivatives for applications in catalysis or functional materials.

  • Polymer Science: Development of methods for incorporating the compound into polymeric materials to impart specific properties, such as antimicrobial activity or controlled drug release.

  • Surface Functionalization: Exploration of strategies for attaching the compound to surfaces to create functional coatings with tailored properties.

Table 6. Priority Research Areas for 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole

Research AreaSpecific DirectionsPotential Impact
Medicinal ChemistrySAR studies, mechanism of action investigations, hybrid molecule developmentNew therapeutic agents for resistant infections and cancer
Synthetic MethodologyGreen chemistry approaches, regioselective functionalization, scale-up methodsMore efficient and sustainable production processes
Materials ScienceCoordination chemistry, polymer functionalization, surface modificationNovel materials with unique properties for technological applications
Computational StudiesPredictive modeling, molecular docking, reaction mechanism elucidationEnhanced understanding of properties and guidance for experimental work

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